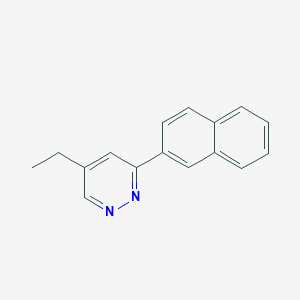![molecular formula C38H34S2 B12525127 Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- CAS No. 653600-39-6](/img/structure/B12525127.png)
Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two phenyl groups substituted with tert-butylthio groups at the 9 and 10 positions of the anthracene core. The compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 9,10-dibromoanthracene with 4-[(1,1-dimethylethyl)thio]phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira cross-coupling reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for higher yields and purity.
化学反応の分析
Types of Reactions
Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in photodynamic therapy (PDT) for cancer treatment.
作用機序
The mechanism of action of anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- is primarily based on its ability to absorb and emit light. The compound’s photophysical properties are influenced by the presence of the phenyl and tert-butylthio groups, which enhance its fluorescence quantum yield. In biological systems, the compound can generate reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis, which is the basis for its use in photodynamic therapy .
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks the tert-butylthio groups.
9,10-Bis(4-biphenyl)anthracene: Contains biphenyl groups instead of phenyl groups.
9,10-Bis(2-naphthyl)anthracene: Substituted with naphthyl groups.
Uniqueness
Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]- is unique due to the presence of tert-butylthio groups, which significantly enhance its photophysical properties, making it more suitable for applications in optoelectronics and photodynamic therapy compared to its analogs .
特性
CAS番号 |
653600-39-6 |
|---|---|
分子式 |
C38H34S2 |
分子量 |
554.8 g/mol |
IUPAC名 |
9,10-bis[2-(4-tert-butylsulfanylphenyl)ethynyl]anthracene |
InChI |
InChI=1S/C38H34S2/c1-37(2,3)39-29-21-15-27(16-22-29)19-25-35-31-11-7-9-13-33(31)36(34-14-10-8-12-32(34)35)26-20-28-17-23-30(24-18-28)40-38(4,5)6/h7-18,21-24H,1-6H3 |
InChIキー |
AVXKBLLRXMIXCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=C(C=C5)SC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


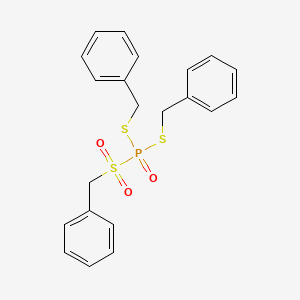

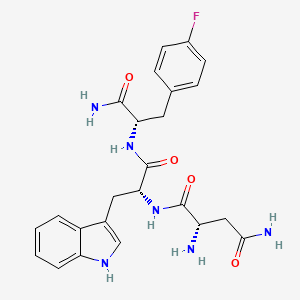
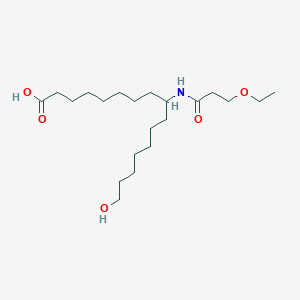
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
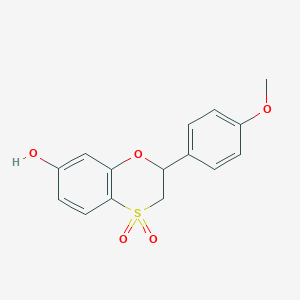
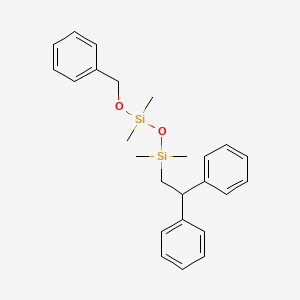
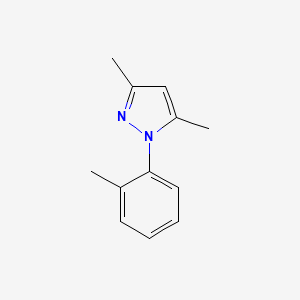
![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
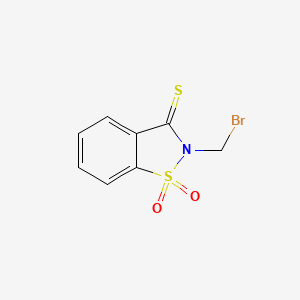
![1-(Octylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B12525107.png)
![6-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12525110.png)
